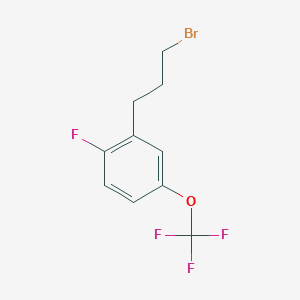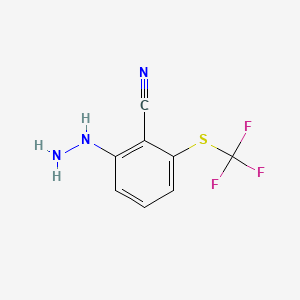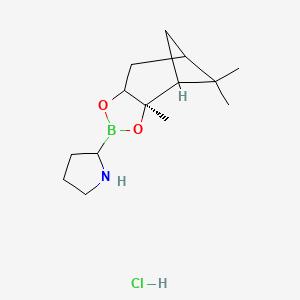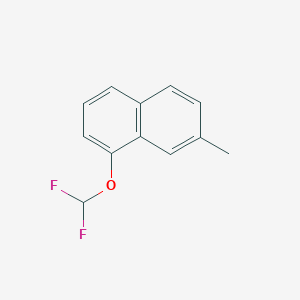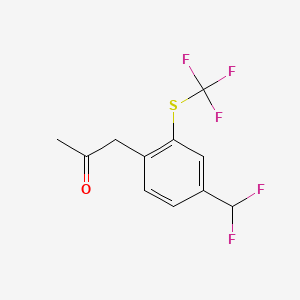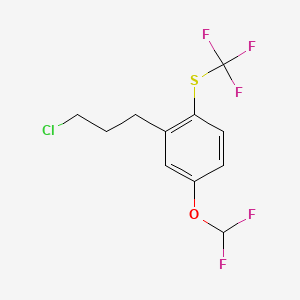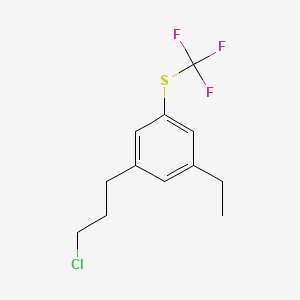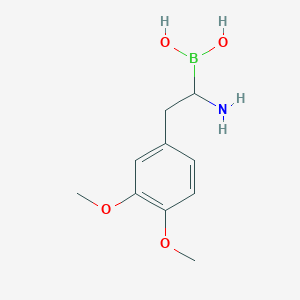![molecular formula C11H8F2N2O3 B14054202 (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14054202.png)
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a benzoimidazole ring, which is further conjugated with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where the benzoimidazole derivative is coupled with an acrylate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoimidazole derivatives.
Scientific Research Applications
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the benzoimidazole core can interact with active sites of enzymes, leading to inhibition or activation of their function. The acrylic acid moiety can further modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(E)-3-(4-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid: Contains a chloro group instead of a difluoromethoxy group.
Uniqueness
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to its analogs. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8F2N2O3 |
|---|---|
Molecular Weight |
254.19 g/mol |
IUPAC Name |
3-[7-(difluoromethoxy)-1H-benzimidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8F2N2O3/c12-11(13)18-7-3-1-6(2-4-8(16)17)9-10(7)15-5-14-9/h1-5,11H,(H,14,15)(H,16,17) |
InChI Key |
PUGHRYMCQZZGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C=CC(=O)O)N=CN2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


